Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate
Description
Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate is a synthetic aromatic ester featuring a benzoate core substituted with an amino-linked 5-bromo-2-hydroxybenzyl group.
Properties
IUPAC Name |
methyl 3-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-20-15(19)10-3-2-4-13(8-10)17-9-11-7-12(16)5-6-14(11)18/h2-8,17-18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIWWMMLKNLKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate typically involves the reaction of 5-bromo-2-hydroxybenzylamine with methyl 3-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazine-Based Derivatives ()
Compounds such as Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate and its chlorophenoxy variants differ significantly in their core structure, replacing the hydroxybenzyl group with a triazine ring. Key differences include:
- Lipophilicity: Chlorophenoxy substituents in these analogs increase lipophilicity, whereas the hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity .
Pyrazole and Indole Derivatives ()
- The methoxy group improves solubility compared to the target’s hydroxy substituent .
- Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate (4): Incorporates an indole ring, a common pharmacophore in antiviral agents. The bromine position (indole vs. benzyl) may influence binding affinity in biological targets .
Halogenated and Cyclohexyl-Substituted Derivatives ()
- Methyl 5-Bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate (33): Shares a bromine atom but positions it on the benzoate ring rather than the benzyl group. The cyclohexyl substituent introduces steric bulk, which could hinder membrane permeability compared to the target’s linear benzyl chain .
Physical and Spectroscopic Properties
Biological Activity
Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 336.18 g/mol. The structure includes a bromine atom, a hydroxyl group, and an amine functional group, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound can modulate enzyme activity, leading to various biological effects, including:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to receptors, altering their signaling pathways.
These interactions can lead to therapeutic effects such as anti-inflammatory and anticancer activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines, suggesting potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Cytokine Modulation : Research indicates that it can modulate the production of pro-inflammatory cytokines, which are crucial in inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Reduced viability in multiple cancer cell lines (e.g., breast, colon cancer) |
| Anti-inflammatory | Decreased levels of TNF-alpha and IL-6 in treated cells |
| Enzyme Inhibition | Significant inhibition of specific metabolic enzymes |
Case Study: Enzyme Interaction
A study investigating the interaction between this compound and a specific enzyme (e.g., cyclooxygenase) revealed:
- Inhibition Rate : The compound inhibited enzyme activity by approximately 65% at a concentration of 50 µM.
- Mechanistic Insights : Kinetic studies suggested a non-competitive inhibition mechanism.
Comparison with Similar Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-5-bromobenzoate | Lacks hydroxyl group | Lower enzyme inhibition |
| Methyl 3-bromo-5-hydroxybenzoate | Different bromine position | Similar anti-inflammatory effects |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate, and how can reaction conditions be optimized?
- Methodology :
- Stepwise synthesis : Start with 5-bromo-2-hydroxybenzaldehyde and methyl 3-aminobenzoate. Use nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at elevated temperatures) to form the Schiff base intermediate .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Confirm purity via TLC and HPLC .
- Characterization : Employ IR spectroscopy for functional group analysis (e.g., NH stretch at ~3300 cm⁻¹), ¹H/¹³C NMR for structural elucidation, and HR-MS for molecular weight confirmation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : ¹H NMR resolves aromatic protons and the methyl ester group (δ ~3.8 ppm). ¹³C NMR confirms carbonyl (C=O) at ~167 ppm and bromine-induced deshielding .
- IR : Identify hydroxyl (OH, ~3400 cm⁻¹), amine (NH, ~3300 cm⁻¹), and ester (C=O, ~1700 cm⁻¹) groups .
- Mass Spectrometry : HR-MS with ESI+ or EI ionization ensures accurate mass determination (e.g., [M+H]⁺ peak) .
Q. How should researchers address the compound’s stability during storage and handling?
- Storage : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation of the ester and phenolic groups .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify degradation products via LC-MS .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodology :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms for accurate thermochemical predictions .
- Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Simulate IR and NMR spectra for comparison with experimental data .
- Validation : Cross-check DFT-derived bond lengths/angles with X-ray crystallography data if available .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Crystallographic Validation : Use SHELX software for structure refinement. Validate hydrogen bonding (e.g., NH⋯O interactions) against NMR-derived hydrogen-bonding shifts .
- Multi-Technique Integration : Combine NMR residual dipolar couplings (RDCs) with X-ray data to resolve ambiguities in dynamic or disordered regions .
Q. How can in silico methods predict biological interactions of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes). Focus on the bromophenol and ester moieties as pharmacophores .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
Q. What synthetic modifications enhance the compound’s bioactivity while retaining stability?
- Derivatization :
- Substitution : Replace the bromine atom with other halogens or nucleophiles (e.g., amines) under SNAr conditions .
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility, followed by coupling to bioactive moieties (e.g., peptides) .
- Bioactivity Screening : Test derivatives against cancer cell lines (e.g., MCF-7) to evaluate apoptosis induction via flow cytometry .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s antimicrobial efficacy?
- Experimental Design :
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls to rule out false positives .
- Replicates : Perform triplicate assays with statistical analysis (e.g., ANOVA) to assess significance .
Q. Why might computational predictions of solubility contradict experimental results?
- Factors :
- Force Field Limitations : Classical MD may underestimate π-π stacking interactions. Use COSMO-RS for better solvation free energy estimates .
- Polymorphism : Characterize solid-state forms (e.g., via PXRD) to identify metastable polymorphs with higher solubility .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
